3-Butene-1,2-diol, 3-phenyl-
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Overview
Description
3-Butene-1,2-diol, 3-phenyl- is an organic compound with the molecular formula C10H12O2 It is a diol, meaning it contains two hydroxyl groups (-OH), and it features a phenyl group (a benzene ring) attached to the third carbon of the butene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Butene-1,2-diol, 3-phenyl- can be synthesized through several methods. One common approach involves the hydroxylation of alkenes. For instance, the hydroxylation of 3-phenyl-1-butene using osmium tetroxide (OsO4) as a catalyst can yield 3-Butene-1,2-diol, 3-phenyl- under mild conditions . Another method involves the deoxydehydration (DODH) of erythritol, a biobased precursor, in a continuous flow process .
Industrial Production Methods
Industrial production of 3-Butene-1,2-diol, 3-phenyl- typically involves the use of high-temperature and high-pressure conditions to optimize yield and efficiency. The continuous flow process mentioned earlier is particularly advantageous for industrial applications due to its scalability and robustness .
Chemical Reactions Analysis
Types of Reactions
3-Butene-1,2-diol, 3-phenyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into saturated diols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Produces carbonyl compounds such as aldehydes and ketones.
Reduction: Yields saturated diols.
Substitution: Results in the formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Butene-1,2-diol, 3-phenyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It serves as a building block for the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Butene-1,2-diol, 3-phenyl- involves its interaction with various molecular targets. For instance, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents, leading to the formation of carbonyl compounds . The specific pathways and intermediates depend on the reaction conditions and the nature of the reagents used.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-1,2-propanediol: Similar structure but with a different carbon chain length.
3-Phenyl-1,2-ethanediol: Another diol with a shorter carbon chain.
3-Phenyl-1-butanol: Contains a hydroxyl group but lacks the second hydroxyl group present in 3-Butene-1,2-diol, 3-phenyl-.
Uniqueness
3-Butene-1,2-diol, 3-phenyl- is unique due to its specific arrangement of hydroxyl and phenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications.
Properties
CAS No. |
188481-67-6 |
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Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3-phenylbut-3-ene-1,2-diol |
InChI |
InChI=1S/C10H12O2/c1-8(10(12)7-11)9-5-3-2-4-6-9/h2-6,10-12H,1,7H2 |
InChI Key |
VYQFJGZTBGKQAV-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1)C(CO)O |
Origin of Product |
United States |
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